Cas no 2034271-62-8 (3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea)
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-butyl)-3-((2-(thiophen-2-yl)pyridin-4-yl)methyl)urea
- 1-tert-butyl-3-[(2-thiophen-2-ylpyridin-4-yl)methyl]urea
- 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
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- Inchi: 1S/C15H19N3OS/c1-15(2,3)18-14(19)17-10-11-6-7-16-12(9-11)13-5-4-8-20-13/h4-9H,10H2,1-3H3,(H2,17,18,19)
- InChI Key: BSSJKGCVGMRUMX-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1C=C(C=CN=1)CNC(NC(C)(C)C)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 330
- XLogP3: 2.2
- Topological Polar Surface Area: 82.3
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6515-0903-2μmol |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 2μmol |
$85.5 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-5μmol |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 5μmol |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-10μmol |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 10μmol |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-20μmol |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 20μmol |
$118.5 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-1mg |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 1mg |
$81.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-2mg |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 2mg |
$88.5 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-3mg |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 3mg |
$94.5 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-4mg |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 4mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-5mg |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 5mg |
$103.5 | 2023-09-08 | ||
| Life Chemicals | F6515-0903-10mg |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea |
2034271-62-8 | 10mg |
$118.5 | 2023-09-08 |
3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
Professional Introduction to Compound with CAS No. 2034271-62-8 and Product Name: 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea
The compound with the CAS number 2034271-62-8 and the product name 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug discovery and therapeutic development. The molecular framework of this compound incorporates key functional groups that make it a promising candidate for further investigation.
At the core of this compound's structure lies a urea moiety, which is a well-documented pharmacophore in medicinal chemistry. The 3-tert-butyl substituent appended to the urea group enhances the compound's lipophilicity, making it more soluble in lipophilic environments. This property is particularly advantageous for drug delivery systems, where bioavailability and membrane permeability are critical factors. Additionally, the presence of a pyridine ring further modulates the electronic properties of the molecule, influencing its interactions with biological targets.
The thiophen-2-yl group, another key structural component, contributes to the compound's aromaticity and stability. Thiophenes are known for their role in various biological processes and have been extensively studied for their antimicrobial, antifungal, and anti-inflammatory properties. In this context, the integration of a thiophene ring into the molecular structure of 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea suggests potential therapeutic benefits in modulating these biological pathways.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinities and mechanisms of action of complex molecules with remarkable accuracy. The use of molecular docking simulations has been instrumental in understanding how 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea interacts with its intended biological targets. These studies have revealed that the compound exhibits high binding affinity for certain enzymes and receptors, suggesting its potential as an inhibitor or modulator in therapeutic contexts.
In parallel, experimental approaches such as x-ray crystallography have provided valuable insights into the three-dimensional structure of this compound. High-resolution crystal structures have allowed researchers to visualize how the various functional groups are oriented within the molecule, offering a clearer understanding of its mode of action. These structural insights are crucial for optimizing the compound's pharmacological properties and for designing derivatives with enhanced efficacy.
The synthesis of 3-tert-butyl-1-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}urea represents a testament to the progress made in synthetic organic chemistry. The multi-step synthesis involves sophisticated reactions that showcase the ingenuity of modern chemical methodologies. Key steps include cross-coupling reactions, which are essential for forming carbon-carbon bonds between the pyridine and thiophene moieties. These reactions require precise control over reaction conditions to ensure high yields and purity.
One of the most intriguing aspects of this compound is its potential role in addressing emerging challenges in medicine. For instance, studies have begun to explore its interactions with proteins involved in inflammatory responses. By modulating these pathways, 3-tert-butyl-1-{[2-(thiophen-2-yllpyridin 4 -y l)methyl}urea may offer novel therapeutic strategies for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, preliminary data suggest that it may have applications in neurodegenerative disorders by interacting with specific neurotransmitter receptors.
The development of new drug candidates is often hindered by issues related to drug resistance and side effects. However, compounds like 3 ert but yl 1 {[ 2 ( thi o phen 2 y l ) py ridine 4 y l ] methyl } urea hold promise by offering unique mechanisms of action that may circumvent existing resistance profiles. Furthermore, their complex structures provide opportunities for designing molecules with minimal off-target effects, thereby improving overall safety profiles.
As research continues to unfold, collaborations between academic institutions and pharmaceutical companies will be crucial for translating laboratory findings into clinical applications. The integration of cutting-edge technologies such as artificial intelligence (AI) into drug discovery processes has accelerated the pace at which new compounds like 3 ert but yl 1 {[ 2 ( thi o phen 2 y l ) py ridine 4 y l ] methyl } urea can be developed and tested. AI-driven platforms can predict molecular properties and identify potential candidates much faster than traditional methods.
In conclusion,3 - ter t - bu t y l - 1 - { [ 2 - ( thi o phen - 2 - y l ) p y ridine - 4 - y l ] m e t h y l } u rea stands as a beacon of innovation in chemical biology and pharmaceutical research Its intricate molecular design offers numerous possibilities for therapeutic applications particularly in areas where existing treatments are limited Further exploration into its pharmacological properties will undoubtedly lead to groundbreaking advancements that benefit patients worldwide
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